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molecular formula C4H9NS B1281822 Butanethioamide CAS No. 16536-93-9

Butanethioamide

Cat. No. B1281822
M. Wt: 103.19 g/mol
InChI Key: WPLXTOVHRYJKSG-UHFFFAOYSA-N
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Patent
US03966950

Procedure details

A mixture of 38 g of thiobutyramide, 54.2 g of ethyl 2-formyl-2-chloro-acetate, 185 ml of dioxane and 22 g of magnesium carbonate was heated for 4 hours at 60°C and the precipitate formed was removed by filtration. The dioxane was distilled from the filtrate and the residue was taken up in 665 ml of a 1-1 ethyl ether-water mixture. The ether phase was recovered by decantation and was washed with aqueous 10% hydrochloric acid solution and then with water until the wash waters were neutral, dried over magnesium sulfate and distilled to dryness. The residue was distilled to obtain 57 g of ethyl 2-n-propylthiazol-5-carboxylate boiling at 95°-106°C under 0.5 mm Hg.
Quantity
38 g
Type
reactant
Reaction Step One
Quantity
54.2 g
Type
reactant
Reaction Step One
Quantity
22 g
Type
reactant
Reaction Step One
Quantity
185 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([NH2:6])(=[S:5])[CH2:2][CH2:3][CH3:4].[CH:7]([CH:9](Cl)[C:10]([O:12][CH2:13][CH3:14])=[O:11])=O.C(=O)([O-])[O-].[Mg+2]>O1CCOCC1>[CH2:2]([C:1]1[S:5][C:9]([C:10]([O:12][CH2:13][CH3:14])=[O:11])=[CH:7][N:6]=1)[CH2:3][CH3:4] |f:2.3|

Inputs

Step One
Name
Quantity
38 g
Type
reactant
Smiles
C(CCC)(=S)N
Name
Quantity
54.2 g
Type
reactant
Smiles
C(=O)C(C(=O)OCC)Cl
Name
Quantity
22 g
Type
reactant
Smiles
C([O-])([O-])=O.[Mg+2]
Name
Quantity
185 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the precipitate formed
CUSTOM
Type
CUSTOM
Details
was removed by filtration
DISTILLATION
Type
DISTILLATION
Details
The dioxane was distilled from the filtrate
CUSTOM
Type
CUSTOM
Details
The ether phase was recovered by decantation
WASH
Type
WASH
Details
was washed with aqueous 10% hydrochloric acid solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
distilled to dryness
DISTILLATION
Type
DISTILLATION
Details
The residue was distilled

Outcomes

Product
Name
Type
product
Smiles
C(CC)C=1SC(=CN1)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 57 g
YIELD: CALCULATEDPERCENTYIELD 79.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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